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Compound of Interest

Compound Name:
2-[2-(3-

Methoxyphenyl)ethyl]phenol

Cat. No.: B049715 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[2-(3-Methoxyphenyl)ethyl]phenol, with CAS number 167145-13-3, is a key

intermediate in the synthesis of pharmacologically active molecules, notably as a precursor and

known impurity in the production of Sarpogrelate.[1][2] Sarpogrelate hydrochloride is a

selective 5-HT2A receptor antagonist used as an antiplatelet agent.[1] Accurate

characterization and purity assessment of this intermediate are critical for ensuring the quality,

safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes

provide detailed protocols for the analytical characterization of 2-[2-(3-
Methoxyphenyl)ethyl]phenol using High-Performance Liquid Chromatography (HPLC), Gas

Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Physicochemical Properties
A summary of the key physical and chemical properties of the compound is provided below.
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Property Value Reference

Molecular Formula C₁₅H₁₆O₂ [3]

Molecular Weight 228.29 g/mol [3]

Melting Point 45.0 to 49.0 °C

Appearance White to off-white solid

IUPAC Name
2-[2-(3-

methoxyphenyl)ethyl]phenol
[3]

High-Performance Liquid Chromatography (HPLC)
for Purity Analysis
HPLC is a primary method for assessing the purity of 2-[2-(3-Methoxyphenyl)ethyl]phenol,
often used in quality control during synthesis.[1][2] A reversed-phase method provides excellent

resolution and quantification.

Experimental Protocol
Sample Preparation:

Accurately weigh approximately 10 mg of 2-[2-(3-Methoxyphenyl)ethyl]phenol and

transfer to a 10 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 50:50 v/v).

Vortex for 30 seconds to ensure complete dissolution.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

Instrument: Standard HPLC system with UV detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_3-Methoxyphenyl_ethyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_3-Methoxyphenyl_ethyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_3-Methoxyphenyl_ethyl_phenol
https://www.benchchem.com/product/b049715?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21303582.htm
https://veeprho.com/product-category/sarpogrelate-impurities/
https://www.benchchem.com/product/b049715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 275 nm.

Injection Volume: 10 µL.

Run Time: 10 minutes.

Data Analysis:

Integrate the peak area of the main analyte and any impurities.

Calculate the purity of the sample by the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Quantitative Data
Parameter Expected Value

Retention Time (tᵣ) ~ 5.8 min

Purity (by area %) >98%

Tailing Factor 0.9 - 1.5

Theoretical Plates >2000

Workflow Diagram

Sample Preparation HPLC Analysis Data Processing

Weigh Sample Dissolve in Mobile Phase Filter (0.45 µm) Inject into HPLC Separation on C18 Column UV Detection (275 nm) Integrate Peak Areas Calculate % Purity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and confirmation of 2-[2-(3-
Methoxyphenyl)ethyl]phenol. It provides both retention time information and a mass

fragmentation pattern, which serves as a molecular fingerprint. Commercial suppliers often use

GC to determine purity.[4]

Experimental Protocol
Sample Preparation:

Prepare a 1 mg/mL stock solution of the compound in methanol.

Dilute the stock solution to a final concentration of 100 µg/mL with methanol.

Transfer the final solution to a GC vial.

(Optional) For enhanced volatility and peak shape, derivatization with an agent like BSTFA

can be performed to silylate the phenolic hydroxyl group.

Instrumentation and Conditions:

Instrument: Gas chromatograph coupled to a mass spectrometer.

Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Injector Temperature: 250 °C.

Injection Mode: Split (50:1).

Oven Program:
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Initial temperature: 100 °C, hold for 1 minute.

Ramp: 20 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: 40-300 m/z.

Data Analysis:

Identify the peak corresponding to the analyte by its retention time.

Analyze the mass spectrum of the peak. Confirm the molecular ion (M⁺) and characteristic

fragment ions.

Compare the obtained spectrum with a reference library if available.

Expected Quantitative Data & Fragmentation
Parameter Expected Value/Fragment Description

Retention Time (tᵣ) ~ 10.5 min -

Molecular Ion [M]⁺ m/z 228 Corresponds to C₁₅H₁₆O₂⁺

Fragment Ion m/z 121
Benzylic cleavage,

[CH₂(C₆H₄OCH₃)]⁺ fragment

Fragment Ion m/z 107 [CH₂(C₆H₄OH)]⁺ fragment

Fragment Ion m/z 91
Tropylium ion from benzyl

cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for the unambiguous structural elucidation of 2-[2-(3-
Methoxyphenyl)ethyl]phenol. Both ¹H and ¹³C NMR provide detailed information about the

molecular framework.

Experimental Protocol
Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR:

Acquisition: 16-32 scans.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Acquisition: 512-1024 scans.

Technique: Proton-decoupled.

Spectral Width: 0 to 200 ppm.

Data Analysis:

For ¹H NMR, assign peaks based on chemical shift (ppm), integration (number of protons),

and multiplicity (splitting pattern).
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For ¹³C NMR, assign peaks based on their chemical shifts and expected values for sp²,

sp³, and methoxy carbons.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 - 6.70 Multiplet 8H
Aromatic Protons (H-

Ar)

~ 5.50 Singlet (broad) 1H
Phenolic Hydroxyl (-

OH)

3.81 Singlet 3H Methoxy (-OCH₃)

2.95 Multiplet (t-like) 2H
Ethylene Bridge (-

CH₂-ArOH)

2.85 Multiplet (t-like) 2H
Ethylene Bridge (-

CH₂-ArOCH₃)

Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 159.8 Ar-OCH₃

~ 154.1 Ar-OH

~ 144.2 Ar-C (quaternary)

~ 130.0 - 111.0 Ar-CH carbons

~ 128.5 Ar-C (quaternary)

55.2 -OCH₃

37.5 -CH₂-

32.0 -CH₂-

Associated Signaling Pathway: 5-HT2A Receptor
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As 2-[2-(3-Methoxyphenyl)ethyl]phenol is a direct precursor to Sarpogrelate, a 5-HT2A

receptor antagonist, understanding the 5-HT2A signaling pathway is highly relevant for

researchers in drug development using this compound.[5] The 5-HT2A receptor is a G-protein

coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
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Caption: 5-HT2A receptor signaling pathway via Gq protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b049715?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21303582.htm
https://veeprho.com/product-category/sarpogrelate-impurities/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_3-Methoxyphenyl_ethyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_3-Methoxyphenyl_ethyl_phenol
https://www.tcichemicals.com/KR/ko/p/M2472
https://www.tcichemicals.com/KR/ko/p/M2472
https://www.benchchem.com/pdf/Sarpogrelate_Hydrochloride_Metabolite_Interference_Technical_Support_Center.pdf
https://www.benchchem.com/product/b049715#analytical-methods-for-2-2-3-methoxyphenyl-ethyl-phenol-characterization
https://www.benchchem.com/product/b049715#analytical-methods-for-2-2-3-methoxyphenyl-ethyl-phenol-characterization
https://www.benchchem.com/product/b049715#analytical-methods-for-2-2-3-methoxyphenyl-ethyl-phenol-characterization
https://www.benchchem.com/product/b049715#analytical-methods-for-2-2-3-methoxyphenyl-ethyl-phenol-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b049715?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

